Potassium hydroxylaminedisulfonate

説明

特性

CAS番号 |

21049-67-2 |

|---|---|

分子式 |

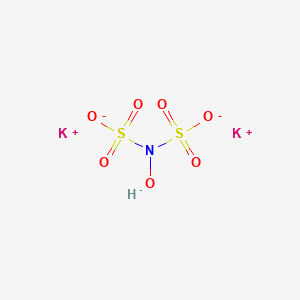

HK2NO7S2 |

分子量 |

269.34 g/mol |

IUPAC名 |

dipotassium;N-hydroxy-N-sulfonatosulfamate |

InChI |

InChI=1S/2K.H3NO7S2/c;;2-1(9(3,4)5)10(6,7)8/h;;2H,(H,3,4,5)(H,6,7,8)/q2*+1;/p-2 |

InChIキー |

RCCSJYDABJOYLP-UHFFFAOYSA-L |

正規SMILES |

N(O)(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |

製品の起源 |

United States |

類似化合物との比較

Structural and Redox Properties

The compound crystallizes in a hydrogen-bonded configuration, as revealed by electron spin resonance (ESR) studies of single crystals . NHE) in aqueous solutions . This property underpins its role in oxidation-reduction reactions, such as the Teuber reaction .

Comparison with Similar Compounds

Potassium Nitrosodisulfonate (Fremy’s Salt)

Key Differences :

Hydroxylamine Sulfate ((NH₃OH)₂SO₄)

Key Differences :

Hydroxylaminedisulfonate (HADS) and Related Sulfonates

Key Insights :

- HADS is detected via Raman spectroscopy in environmental processes, highlighting its transient role in pollutant removal .

- This compound’s decomposition pathway contrasts with ATS/ADS, which form under different pH conditions .

Research Findings and Data

Electrochemical Behavior

The redox couple ON(SO₃)₂⁻/NHSO₃)₂⁻ exhibits pH-dependent kinetics, with faster electron transfer in acidic media . Voltammetric studies reveal quasi-reversible behavior, critical for designing catalytic systems .

Stability and Decomposition

In dry DMSO, this compound decomposes via a first-order process (rate constant: \sim5 × 10⁻⁴ s⁻¹ ), forming hydroxylaminetrisulfonate and nitrogen oxides . Inhibitors like sulfamic acid suppress chain reactions, enhancing stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。